2-Chloro-N-[(5-phenoxypyridin-2-yl)methyl]acetamide
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Overview
Description
2-Chloro-N-[(5-phenoxypyridin-2-yl)methyl]acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a phenoxypyridine moiety, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(5-phenoxypyridin-2-yl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with 5-phenoxypyridine-2-methanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(5-phenoxypyridin-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenoxypyridine moiety can be oxidized to form corresponding N-oxides.
Reduction: The acetamide group can be reduced to form amines under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-Chloro-N-[(5-phenoxypyridin-2-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new therapeutic agents.
Biological Studies: Used in studies to understand its interaction with biological targets and its potential as an antimicrobial or anticancer agent.
Materials Science: Explored for its use in the synthesis of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(5-phenoxypyridin-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The chloro group and the phenoxypyridine moiety play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The acetamide group may also contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[(5-chloropyridin-2-yl)methyl]acetamide
- 2-Chloro-N-[(5-fluoropyridin-2-yl)methyl]acetamide
- 2-Chloro-N-[(5-methoxypyridin-2-yl)methyl]acetamide
Uniqueness
2-Chloro-N-[(5-phenoxypyridin-2-yl)methyl]acetamide is unique due to the presence of the phenoxypyridine moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific targets and improve its pharmacokinetic profile compared to other similar compounds .
Properties
IUPAC Name |
2-chloro-N-[(5-phenoxypyridin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-8-14(18)17-9-11-6-7-13(10-16-11)19-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAXXYQZGYAVAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CN=C(C=C2)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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